[4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride
Description
Properties
IUPAC Name |
(4-piperidin-1-ylphenyl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14;;/h4-7H,1-3,8-10,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDHBFFTAHYZGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909347-81-4 | |
| Record name | [4-(piperidin-1-yl)phenyl]methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reductive Amination and Nitrile Reduction
The synthesis of [4-(Piperidin-1-yl)phenyl]methanamine often begins with reductive amination or nitrile reduction strategies. A representative pathway involves the reaction of 4-fluorobenzonitrile with piperidine under nucleophilic aromatic substitution conditions. Subsequent reduction of the nitrile group to a primary amine is achieved using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF), yielding the intermediate amine.
For example, in a protocol adapted from analogous pyrrolidine derivatives (see), 4-(piperidin-1-yl)benzonitrile is reduced with LiAlH4 at room temperature under inert atmosphere, achieving quantitative conversion to [4-(Piperidin-1-yl)phenyl]methanamine. This method avoids the need for high-pressure hydrogenation and is scalable to multi-gram quantities.
Key Reaction Conditions
- Nitrile Reduction :
Carbamate Deprotection
An alternative route involves the use of tert-butyl carbamate (Boc) protections. The Boc-protected intermediate, tert-butyl N-[(4-piperidin-1-ylphenyl)methyl]carbamate, is treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) to cleave the carbamate group, yielding the free amine. This method is advantageous for its mild conditions and high purity output.
Experimental data from demonstrate that deprotection of tert-butyl N-[(3-pyrrolidin-1-ylphenyl)methyl]carbamate with TFA in DCM achieves quantitative conversion to the corresponding benzylamine. Adapting this to the piperidine analog, the reaction proceeds as follows:
Procedure
- Dissolve tert-butyl N-[(4-piperidin-1-ylphenyl)methyl]carbamate in DCM.
- Add TFA (10 equiv.) dropwise at 0°C.
- Stir at room temperature for 2 hours.
- Quench with saturated NaHCO3 and extract with DCM.
- Dry over Na2SO4 and concentrate under vacuum.
Key Parameters
Amide Coupling and Intermediate Isolation
Amide coupling reactions serve as indirect pathways to [4-(Piperidin-1-yl)phenyl]methanamine. For instance, 4-(piperidin-1-yl)benzylamine is coupled with carboxylic acids using propanephosphonic acid cycloanhydride (T3P) and N-methylmorpholine (NMM) in DCM. Although primarily used to generate amide derivatives, this method confirms the reactivity and stability of the primary amine intermediate.
Example 12 from illustrates the coupling of 4-(piperidin-1-yl)benzylamine with 4-(4'-trifluoromethylbiphenyl-2-carbonylamino)-1-methylimidazole-2-carboxylic acid, achieving an 88% yield. While the focus is on amide formation, the protocol validates the amine’s compatibility with standard coupling reagents.
Salt Formation: Synthesis of Dihydrochloride
The final step involves converting the free amine to its dihydrochloride salt. This is typically accomplished by treating [4-(Piperidin-1-yl)phenyl]methanamine with hydrochloric acid (HCl) in a polar aprotic solvent.
Procedure
- Dissolve [4-(Piperidin-1-yl)phenyl]methanamine in ethyl acetate.
- Bubble HCl gas through the solution or add concentrated HCl (2 equiv.).
- Stir at 0°C for 1 hour.
- Filter the precipitate and wash with cold ethyl acetate.
- Dry under vacuum to obtain the dihydrochloride salt.
Analytical Validation
- Melting Point : 220–225°C (decomposes)
- 1H NMR (DMSO-d6) : δ 9.81 (s, 1H, NH2+), 4.43 (d, 2H, CH2NH2), 3.13 (m, 4H, piperidine-H), 1.97 (m, 4H, piperidine-H).
Comparative Analysis of Methods
The table below summarizes the efficiency of key synthetic routes:
Challenges and Optimization Strategies
- Impurity Profiles : Residual piperidine or solvents require rigorous washing with hexanes or ether.
- Scale-Up : LiAlH4 reductions necessitate careful quenching to prevent exothermic reactions.
- Crystallization : The dihydrochloride salt is hygroscopic; storage under nitrogen is recommended.
Chemical Reactions Analysis
Types of Reactions
[4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry
The compound serves as a critical building block in the synthesis of complex organic molecules. It is utilized as a reagent in various chemical reactions, particularly in the development of novel compounds for research purposes.
| Application | Description |
|---|---|
| Building Block | Used in the synthesis of pharmaceutical intermediates |
| Reagent | Participates in nucleophilic substitution reactions |
Biology
In biological research, [4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride functions as a probe to investigate cellular processes and pathways.
| Application | Description |
|---|---|
| Biological Pathway Studies | Investigates signaling pathways and cellular mechanisms |
| Probe | Used to study protein interactions and functions |
Medicine
The compound has been investigated for its potential therapeutic properties, particularly as a precursor in the synthesis of pharmaceutical agents targeting neurological disorders.
| Application | Description |
|---|---|
| Therapeutic Agent | Potential use in treating CNS disorders |
| Pharmaceutical Development | A precursor for synthesizing new drugs |
Key Mechanism:
- Linker Role : Connects E3 ligase recruiting moiety with target protein binding moiety.
- Biochemical Pathway : Engages with the ubiquitin-proteasome system to facilitate targeted protein degradation.
Antiviral Activity
Research has demonstrated that compounds similar to this compound exhibit antiviral properties. A study showed significant inhibition of viral replication at concentrations ranging from 0.20 to 0.35 µM.
Tyrosinase Inhibition
In studies assessing its effect on tyrosinase, the compound was found to competitively inhibit enzyme activity with an IC50 value between 0.09 and 0.36 µM, suggesting potential applications in cosmetic formulations aimed at skin lightening.
Fungicidal Properties
Related derivatives have shown efficacy against fungal pathogens, indicating that this compound could be developed into new fungicides for agricultural use.
Mechanism of Action
The mechanism of action of [4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound is known to modulate various signaling pathways, including the phosphatidylinositol-3-kinase/Akt pathway, which plays a crucial role in cell survival and proliferation. By influencing these pathways, the compound can affect cellular processes such as apoptosis, cell cycle regulation, and gene expression .
Comparison with Similar Compounds
Structural and Physicochemical Differences
- Substituent Position : The position of the piperidinyl group (para vs. meta) and additional heterocycles (e.g., thiazole, triazole) significantly alter electronic properties and binding affinity. For example, thiazole-containing analogs exhibit enhanced metabolic stability compared to purely aliphatic derivatives .
- Salt Form: Dihydrochloride salts generally exhibit higher aqueous solubility than monohydrochloride analogs, as seen in Diphenylpyraline Hydrochloride (mono-HCl) vs. This compound .
Pharmacological and Functional Insights
- Antihistaminic Activity : Diphenylpyraline Hydrochloride demonstrates the therapeutic relevance of piperidine derivatives in allergy management, suggesting possible applications for structurally related compounds .
- Heterocyclic Modifications : Thiazole and triazole substituents (e.g., in and ) are associated with antimicrobial and kinase inhibitory activity, highlighting their utility in targeted drug design .
Biological Activity
[4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride, also known by its CAS number 1909347-81-4, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring attached to a phenyl group, which is characteristic of many biologically active molecules. Its structure can be represented as follows:
This molecular configuration suggests potential interactions with various biological targets, particularly in the central nervous system and in microbial inhibition.
Antimicrobial Properties
Research has indicated that compounds similar to [4-(Piperidin-1-yl)phenyl]methanamine exhibit significant antibacterial and antifungal activities. In a study examining various piperidine derivatives, certain modifications to the piperidine ring enhanced their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. For instance, the presence of electron-donating or electron-withdrawing groups on the piperidine ring was found to influence antibacterial activity positively .
Table 1: Antibacterial Activity of Piperidine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.0039 mg/mL |
| Compound B | E. coli | 0.025 mg/mL |
| This compound | TBD | TBD |
Neurological Effects
The compound has been investigated for its effects on dopamine receptors, particularly the D3 receptor. Studies have shown that it may act as a selective agonist for D3 receptors, promoting β-arrestin translocation and G protein activation without affecting other dopamine receptors. This selectivity could position it as a candidate for treating neuropsychiatric disorders .
Table 2: D3 Receptor Activity of Related Compounds
| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Activity (EC50 nM) |
|---|---|---|
| Compound 1 | 710 ± 150 | Inactive |
| Compound 2 | 278 ± 62 | Inactive |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may modulate signal transduction pathways through receptor interaction, affecting various cellular processes .
Case Studies
Several studies have focused on the pharmacological profiles of piperidine derivatives:
- Antimicrobial Efficacy : A study evaluated a series of piperidine derivatives for their antibacterial properties against multiple strains of bacteria, finding that specific substitutions on the phenyl ring significantly enhanced activity .
- Neuroprotective Effects : Another research highlighted the neuroprotective effects of compounds structurally similar to [4-(Piperidin-1-yl)phenyl]methanamine in models of neurodegeneration, indicating potential therapeutic applications in treating conditions like Parkinson's disease .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing [4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride?
- Methodological Answer : Synthesis typically involves forming the piperidine ring and introducing the phenylmethanamine group via nucleophilic substitution or reductive amination. Reaction conditions (e.g., temperature, solvent polarity, and pH) must be optimized to avoid side products like N-oxides or incomplete substitution. For example, anhydrous solvents (e.g., THF) and catalysts like palladium on carbon may enhance yield . Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity.
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to verify the piperidine ring and aromatic protons .
- Mass spectrometry (MS) to confirm molecular weight (e.g., ESI-MS for the dihydrochloride salt form) .
- HPLC with UV detection to assess purity, particularly for detecting residual solvents or unreacted intermediates .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : The dihydrochloride salt enhances water solubility (~50–100 mg/mL in aqueous buffers at pH 4–6) but may degrade under alkaline conditions. Stability studies should include:
- Temperature : Store at –20°C in desiccated form to prevent hydrolysis of the amine group .
- Light sensitivity : Protect from UV exposure to avoid photodegradation of the aromatic ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding affinity data across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions:
- Buffer composition : Ionic strength (e.g., 150 mM NaCl vs. 50 mM) impacts ligand-receptor interactions .
- Receptor source : Recombinant vs. native receptors may exhibit differential post-translational modifications affecting binding .
- Control experiments : Include reference ligands (e.g., known antagonists/agonists) to validate assay consistency .
Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?
- Methodological Answer :
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions like over-alkylation .
- Catalyst screening : Test palladium, nickel, or copper catalysts for cross-coupling steps to enhance regioselectivity .
- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and terminate at peak yield .
Q. How can in silico modeling predict the compound’s interaction with novel biological targets?
- Methodological Answer :
- Docking simulations : Use software like AutoDock Vina to model interactions with GPCRs or kinases, focusing on the piperidine moiety’s conformational flexibility .
- MD simulations : Assess binding stability over 100-ns trajectories to identify key residues (e.g., hydrogen bonds with Asp113 in serotonin receptors) .
- Free energy calculations : MM-PBSA/GBSA methods quantify binding affinities for target prioritization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
